Cas no 1934379-92-6 (3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde)

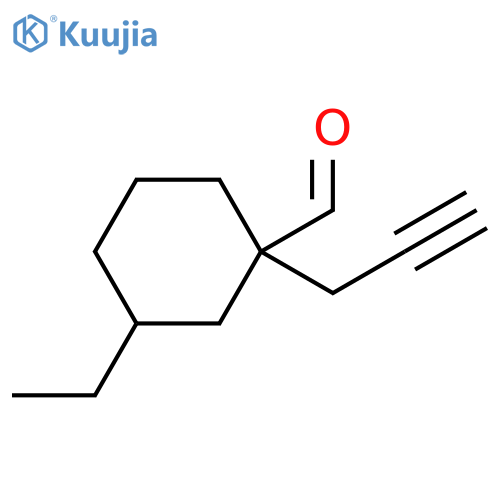

1934379-92-6 structure

商品名:3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde

3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- Cyclohexanecarboxaldehyde, 3-ethyl-1-(2-propyn-1-yl)-

- 3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde

-

- インチ: 1S/C12H18O/c1-3-7-12(10-13)8-5-6-11(4-2)9-12/h1,10-11H,4-9H2,2H3

- InChIKey: DZOWJHCVXNYNRD-UHFFFAOYSA-N

- ほほえんだ: C1(CC#C)(C=O)CCCC(CC)C1

3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1623118-100mg |

3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |

1934379-92-6 | 100mg |

$993.0 | 2023-09-22 | ||

| Enamine | EN300-1623118-10000mg |

3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |

1934379-92-6 | 10000mg |

$4852.0 | 2023-09-22 | ||

| Enamine | EN300-1623118-0.1g |

3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |

1934379-92-6 | 0.1g |

$1195.0 | 2023-07-10 | ||

| Enamine | EN300-1623118-250mg |

3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |

1934379-92-6 | 250mg |

$1038.0 | 2023-09-22 | ||

| Enamine | EN300-1623118-0.25g |

3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |

1934379-92-6 | 0.25g |

$1249.0 | 2023-07-10 | ||

| Enamine | EN300-1623118-10.0g |

3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |

1934379-92-6 | 10.0g |

$5837.0 | 2023-07-10 | ||

| Enamine | EN300-1623118-1.0g |

3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |

1934379-92-6 | 1.0g |

$1357.0 | 2023-07-10 | ||

| Enamine | EN300-1623118-1000mg |

3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |

1934379-92-6 | 1000mg |

$1129.0 | 2023-09-22 | ||

| Enamine | EN300-1623118-50mg |

3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |

1934379-92-6 | 50mg |

$948.0 | 2023-09-22 | ||

| Enamine | EN300-1623118-500mg |

3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde |

1934379-92-6 | 500mg |

$1084.0 | 2023-09-22 |

3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

1934379-92-6 (3-ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde) 関連製品

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1189426-16-1(Sulfadiazine-13C6)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量